3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone class. This compound is characterized by the presence of a diethylaminoethyl group, a fluorine atom, and a thioxo group attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Mechanism of Action
Target of Action
A similar compound, sb939 , is identified as a potent pan-HDAC (Histone Deacetylase) inhibitor. HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Mode of Action
If we consider the action of the similar compound, sb939 , it inhibits HDACs, which leads to an accumulation of acetylated histones. This can result in chromatin remodeling, influencing gene expression.
Biochemical Pathways
Hdac inhibitors like sb939 generally affect the expression of genes involved in cell cycle regulation, differentiation, and apoptosis, thereby influencing these cellular pathways.
Pharmacokinetics
Sb939 , a similar compound, has been reported to have high and dose-proportional oral exposures and very good ADME (Absorption, Distribution, Metabolism, and Excretion), safety, and pharmaceutical properties.
Result of Action
Hdac inhibitors like sb939 are known to have antitumor activity and can cause cell cycle arrest, differentiation, and apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of methyl anthranilate, which is then converted to methyl 2-(methoxycarbonylamino)benzoate.
Formation of Quinazolinone Core: The intermediate is then reacted with diethylamine to form the quinazolinone core.
Introduction of Fluorine and Thioxo Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-(diethylamino)ethyl)-1H-indol-4-yl acetate: An analog with similar structural features but different biological activities.
4-Hydroxy-2-quinolones: Compounds with a similar quinazolinone core but different substituents and properties.
Uniqueness
3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the fluorine and thioxo groups, which confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
IUPAC Name |
3-[2-(diethylamino)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3OS/c1-3-17(4-2)7-8-18-13(19)11-9-10(15)5-6-12(11)16-14(18)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITOSUXCQDOQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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